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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal
Chemistry
6-Fluoropyridine-2-sulfonamide, identified by its CAS number 124433-70-1, is a heterocyclic

organic compound that has garnered significant interest within the field of medicinal chemistry.

Its structure, which combines a fluorinated pyridine ring with a sulfonamide functional group,

makes it a valuable scaffold and building block for the synthesis of a diverse array of potential

therapeutic agents. The presence of the sulfonamide moiety is a well-established

pharmacophore, known for its role in a wide range of drugs, including antibacterial agents,

diuretics, and enzyme inhibitors.[1][2] The fluorine atom at the 6-position of the pyridine ring

can significantly influence the compound's electronic properties, lipophilicity, and metabolic

stability, potentially enhancing its interactions with biological targets and improving its

pharmacokinetic profile.[3] This guide provides a comprehensive overview of the synthesis,

properties, and potential applications of 6-Fluoropyridine-2-sulfonamide, offering a technical

resource for professionals engaged in drug discovery and development.

Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of 6-Fluoropyridine-2-sulfonamide is

fundamental for its effective use in synthesis and drug design. The key properties are

summarized in the table below.
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Property Value Source(s)

CAS Number 124433-70-1 [4]

Molecular Formula C₅H₅FN₂O₂S [4]

Molecular Weight 176.17 g/mol [4]

Appearance Tan solid [5]

Melting Point 110-111 °C [5]

Purity Typically >95-97% [4]

Storage

Store in a cool, dry place,

away from incompatible

substances.

[6]

Below is a diagram illustrating the chemical structure of 6-Fluoropyridine-2-sulfonamide.

Caption: Chemical structure of 6-Fluoropyridine-2-sulfonamide.

Synthesis and Purification
The synthesis of 6-Fluoropyridine-2-sulfonamide can be achieved through various synthetic

routes. A commonly cited method involves the deprotection of a tert-butyl protected

sulfonamide precursor.[5] This approach offers a reliable means to obtain the desired product.

Experimental Protocol: Deprotection of N-(1,1-
dimethylethyl)-6-fluoro-2-pyridinesulfonamide
This protocol is based on a reported synthesis and provides a clear, step-by-step methodology.

[5]

Materials:

N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide (starting material)

Trifluoroacetic acid (TFA)
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Diethyl ether

Round-bottom flask

Reflux condenser

Heating mantle

Rotary evaporator

Standard glassware for filtration and trituration

Procedure:

To a 250 mL round-bottom flask, add 11.6 g (50 mmol) of N-(1,1-dimethylethyl)-6-fluoro-2-

pyridinesulfonamide.

Add 100 mL of trifluoroacetic acid to the flask.

Equip the flask with a reflux condenser and heat the mixture to reflux.

Maintain the reflux for 48 hours (two days).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the volatile components (primarily trifluoroacetic acid) in vacuo using a rotary

evaporator.

The resulting residue is then triturated with diethyl ether. This process involves repeatedly

washing the solid with the solvent to remove impurities.

Collect the solid product by filtration.

Dry the solid to obtain 6-Fluoropyridine-2-sulfonamide.

Expected Outcome:

This procedure is reported to yield approximately 7.23 g of a tan solid with a melting point of

110-111 °C.[5]
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The following diagram illustrates the workflow for this synthesis.

Synthesis Workflow

Start: N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide

Reflux with Trifluoroacetic Acid (48h)

Remove Volatiles (in vacuo)

Triturate with Diethyl Ether

Filter and Dry

Product: 6-Fluoropyridine-2-sulfonamide

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-Fluoropyridine-2-sulfonamide.

Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the

synthesized 6-Fluoropyridine-2-sulfonamide. Standard techniques include Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While specific spectral data for this compound is not readily available in the public domain,

chemical suppliers often provide access to this information upon request.[7][8][9]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

the pyridine ring, with chemical shifts and coupling constants influenced by the electron-

withdrawing effects of the fluorine and sulfonamide groups.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the

molecule, with the carbon atoms attached to fluorine and the sulfonamide group exhibiting

characteristic chemical shifts.

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single

resonance is expected for the fluorine atom at the 6-position of the pyridine ring.[2][10][11]

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

The fragmentation pattern can provide valuable structural information, with common

fragmentation pathways for sulfonamides involving the loss of SO₂.[3][12][13][14]

Biological Activity and Applications in Drug
Discovery
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with a rich

history of producing successful drugs.[1][15] Sulfonamides are known to exhibit a wide range of

biological activities, primarily through the inhibition of key enzymes.

Potential as Antibacterial Agents
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of

dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[15]

By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the

production of folic acid, thereby halting bacterial growth and replication. While the specific

antibacterial spectrum of 6-Fluoropyridine-2-sulfonamide has not been extensively reported,

its structural similarity to known antibacterial sulfonamides suggests potential activity against

various bacterial strains.[15][16]

Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[17][18][19][20]

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of

carbon dioxide. Inhibition of these enzymes has therapeutic applications in the treatment of
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glaucoma, edema, and certain neurological disorders. The primary sulfonamide group (-

SO₂NH₂) is crucial for binding to the zinc ion in the active site of the enzyme. The 6-

fluoropyridine moiety of the title compound could confer selectivity for different carbonic

anhydrase isoforms.

Kinase Inhibition
More recently, sulfonamide-containing compounds have been investigated as inhibitors of

various protein kinases, which are critical regulators of cellular signaling pathways.[21][22][23]

Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The

sulfonamide group can form key hydrogen bonds within the ATP-binding pocket of kinases,

contributing to the inhibitory activity of the molecule. The unique electronic and steric properties

of 6-Fluoropyridine-2-sulfonamide make it an attractive starting point for the design of novel

kinase inhibitors.[24]

The following diagram illustrates the potential therapeutic applications stemming from the core

structure of 6-Fluoropyridine-2-sulfonamide.

6-Fluoropyridine-2-sulfonamide

Antibacterial Agents

DHPS Inhibition

Carbonic Anhydrase Inhibitors

Enzyme Inhibition
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Drug Discovery & Development

Click to download full resolution via product page

Caption: Potential applications of 6-Fluoropyridine-2-sulfonamide in drug discovery.

Safety and Handling
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As with any chemical reagent, proper safety precautions must be observed when handling 6-
Fluoropyridine-2-sulfonamide. Based on available safety data sheets, the compound is

harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory

irritation.

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.[6]

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[25]

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly

after handling.[6][25]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

In case of exposure, follow standard first-aid measures and seek medical attention.[6][26]

Conclusion
6-Fluoropyridine-2-sulfonamide is a valuable and versatile building block for medicinal

chemists and drug development professionals. Its unique combination of a fluorinated pyridine

ring and a sulfonamide functional group provides a foundation for the synthesis of novel

compounds with potential therapeutic applications as antibacterial agents, and as inhibitors of

carbonic anhydrases and kinases. This guide has provided a comprehensive overview of its

synthesis, properties, and potential applications, serving as a technical resource to support

further research and development in this exciting area of medicinal chemistry.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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